N-Methyl-L-valine N-Methyl-L-valine N-methyl-L-valine is an optically active form of N-methylvaline having L-configuration. It is a N-methyl-L-alpha-amino acid and a N-methylvaline.
N-Methylvaline, also known as maval, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylvaline is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 2480-23-1
VCID: VC21543384
InChI: InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C)C(C(=O)O)NC
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

N-Methyl-L-valine

CAS No.: 2480-23-1

Cat. No.: VC21543384

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-L-valine - 2480-23-1

CAS No. 2480-23-1
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
Standard InChI Key AKCRVYNORCOYQT-YFKPBYRVSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC
SMILES CC(C)C(C(=O)O)NC
Canonical SMILES CC(C)C(C(=O)O)NC

Chemical Structure and Properties

N-methyl-L-valine is an optically active form of N-methylvaline with the L-configuration. It is classified as both an N-methyl-L-alpha-amino acid and an N-methylvaline derivative . The compound features a secondary amine group resulting from the methylation of the nitrogen atom in the parent L-valine structure.

Basic Chemical Information

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
CAS Number2480-23-1
PubChem CID444080
IUPAC Name(2S)-3-methyl-2-(methylamino)butanoic acid

The chemical structure of N-methyl-L-valine features a central carbon atom (alpha carbon) with S-configuration, bonded to a carboxyl group, a methylamino group (N-CH₃), and an isopropyl side chain characteristic of valine . This arrangement gives the molecule its distinctive properties and reactivity patterns.

Physical Characteristics

The compound exists in various forms, including the free amino acid and its hydrochloride salt. The hydrochloride salt form has a specific rotation [α]D= +33 ± 2° (C=1 in MeOH) at 20°C, indicating its optical activity . This property is crucial for its recognition in biological systems and applications in stereoselective synthesis.

For the protected derivative, N-((Benzyloxy)carbonyl)-N-methyl-L-valine (Cbz-N-methyl-L-valine), additional physical data is available:

PropertyValue
Density1.0±0.1 g/cm³
Boiling Point206.9±23.0 °C at 760 mmHg
Melting Point68-70 °C
Flash Point78.9±22.6 °C

The physical properties of these derivatives are important considerations when designing synthetic routes and formulation strategies for pharmaceutical applications .

Synthesis and Preparation

Synthetic Routes

While the search results don't provide direct synthetic routes for N-methyl-L-valine itself, they do offer insights into the preparation of its derivatives and compounds containing this moiety. The synthesis typically involves selective methylation of the amino group of L-valine under controlled conditions to preserve the stereochemistry at the alpha carbon.

Derivative Preparation

The preparation of Cbz-N-methyl-L-valine involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, which facilitates further modifications while preserving the core structure and stereochemistry . This protected form is particularly useful in peptide synthesis, where controlled reactivity is essential.

For more complex compounds incorporating N-methyl-L-valine, such as N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester, multistep synthetic procedures are employed. One example involves the reaction of phenoxycarbonyl-(L)-valine with appropriate reagents in toluene, followed by purification steps using activated carbon and recrystallization from ethyl acetate and heptane, yielding the product in approximately 76.9% yield .

Biological Significance

Peptide Structure Modification

N-methyl-L-valine plays a crucial role in peptide chemistry by introducing N-methylation, which significantly alters the conformational properties, stability, and bioactivity of peptides. The incorporation of N-methylated amino acids offers several advantages:

  • Increased resistance to proteolytic degradation

  • Enhanced membrane permeability

  • Altered conformational preferences

  • Modified hydrogen bonding patterns

These properties make N-methyl-L-valine-containing peptides valuable in the development of peptide-based drugs with improved pharmacokinetic profiles .

Antitumor Drug Development

One of the most significant applications of N-methyl-L-valine is in the development of actinomycin D analogues. Actinomycin D (AMD) is a potent antitumor agent that binds to DNA, and research has shown that modifications at the N-methyl-L-valine residues can significantly influence the DNA binding characteristics and biological activity of these analogues .

Research Findings on N-Methyl-L-Valine Derivatives

Actinomycin D Analogues

Studies on actinomycin D analogues where N-methyl-L-valine residues were replaced with various N-methylated amino acids have revealed fascinating structure-activity relationships. These analogues were tested for their ability to bind to different DNA sequences and for their biological activities .

DNA Binding Characteristics

Research has shown that modifications of the N-methyl-L-valine residues in the actinomycin D molecule significantly affect the DNA binding characteristics of the resulting analogues. The association constants calculated from absorption spectra indicate varying binding affinities depending on the nature of the substitution .

The following patterns were observed:

These findings suggest that the stereochemistry and the nature of the side chain in N-methylated amino acid residues play crucial roles in determining sequence-specific DNA binding.

RNA Polymerase Inhibitory Activity

The biological activity of actinomycin D analogues was evaluated through their ability to inhibit RNA polymerase in human HeLa cells. The results revealed that:

  • Almost all analogues severely inhibit RNA synthesis at relatively low concentrations

  • D-Val, L-OMT, L-Phe, and D-Phe analogues showed stronger inhibition than natural actinomycin D

  • Only the L-Thr analogues showed reduced inhibitory activity

These findings demonstrate that strategic modifications at the N-methyl-L-valine positions can enhance the biological activity of actinomycin D, potentially leading to more effective antitumor agents.

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

N-Methyl-L-valine hydrochloride serves as a valuable building block in peptide synthesis, particularly in the development of peptide-based drugs. The incorporation of this modified amino acid enhances peptide stability and bioactivity, making it an essential component in pharmaceutical research .

Drug Formulation

The compound plays a crucial role in drug formulation, especially in creating compounds that target specific biological pathways. This targeted approach can lead to more effective treatments with fewer side effects, addressing significant challenges in pharmaceutical development .

Biochemical Studies

Researchers utilize N-Methyl-L-valine to study protein interactions and enzyme activities, providing insights into metabolic processes and potential therapeutic targets. These studies contribute to our understanding of fundamental biochemical mechanisms and inform drug discovery efforts .

Additional Applications

Beyond its primary uses in pharmaceutical research, N-Methyl-L-valine has found applications in diverse fields:

  • Cosmetic formulations: The compound is explored for its potential to improve skin hydration and elasticity in skincare products

  • Amino acid research: It is utilized in academic and industrial settings to investigate the properties of amino acids and their derivatives, contributing to advancements in nutrition and dietary supplements

  • Structural biochemistry: Its incorporation into peptides allows researchers to probe conformational preferences and structure-activity relationships

Structure-Activity Relationships

Impact on Peptide Conformation

The incorporation of N-methyl-L-valine into peptides introduces several significant effects:

  • Reduced conformational flexibility due to restricted rotation around the N-Cα bond

  • Disruption of intramolecular hydrogen bonding patterns

  • Altered cis/trans isomerism of peptide bonds

  • Modified hydrophobicity and membrane permeability

These conformational effects can dramatically alter the biological properties of peptides, making N-methyl-L-valine a powerful tool for peptide engineering and drug design .

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